molecular formula C9H7ClF3NO2 B2637776 3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine CAS No. 2198020-43-6

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2637776
CAS No.: 2198020-43-6
M. Wt: 253.61
InChI Key: HZXPTPDKYJQIDI-UHFFFAOYSA-N
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Description

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group, an oxetane moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One possible route includes:

    Formation of the oxetane ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with pyridine: The final step involves coupling the oxetane and trifluoromethylated intermediates with a pyridine derivative under suitable conditions, often using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.

    Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to form diols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation could produce a ketone or aldehyde.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Agrochemicals: The compound may serve as a precursor for the development of new pesticides or herbicides.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the oxetane moiety, which may affect its reactivity and applications.

    2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine:

    3-Chloro-2-(oxetan-3-yloxy)pyridine: Lacks the trifluoromethyl group, which can impact its lipophilicity and biological activity.

Uniqueness

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (chloro, oxetane, and trifluoromethyl) on the pyridine ring. This combination of features can impart distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-7-1-5(9(11,12)13)2-14-8(7)16-6-3-15-4-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXPTPDKYJQIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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